molecular formula C16H16N4O2 B2796695 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396748-99-4

1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2796695
CAS No.: 1396748-99-4
M. Wt: 296.33
InChI Key: NVFGLBJSSNDFRT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a urea derivative featuring a pyrazolo[1,5-a]pyridine core linked to a 2-methoxyphenyl group via a methylene bridge. The urea moiety enhances hydrogen-bonding interactions with biological targets, while the 2-methoxyphenyl group contributes to lipophilicity and electronic effects. Structural analogs of this compound have been explored for their therapeutic properties, including anticancer and antimicrobial activities .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-15-8-3-2-6-13(15)19-16(21)17-10-12-11-18-20-9-5-4-7-14(12)20/h2-9,11H,10H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFGLBJSSNDFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, but key differences in substituents dictate its biological and physicochemical properties.

Compound Name Core Structure Substituents Biological Activity Reference
1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Pyrazolo[1,5-a]pyridine Urea-linked 2-methoxyphenyl and pyrazolo[1,5-a]pyridin-3-ylmethyl Kinase inhibition (proposed)
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrrolidinyl, difluorophenyl, pyrazolyl TRK kinase inhibition (cancer)
N-(3-(1H-imidazol-1-yl)propyl)-5,6-dimethyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Imidazolylpropyl, trifluoromethylphenyl Aryl hydrocarbon receptor modulation
7-Aryl-pyrazolo[1,5-a]pyrimidines (e.g., 13a–i) Pyrazolo[1,5-a]pyrimidine Aryl groups at position 7 Antimicrobial
(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea Pyrazolo[1,5-a]pyrimidine Urea-linked chloropyridinyl and methoxyethylpyrazolo[1,5-a]pyrimidinyl Kinase inhibition (demonstrated)

Key Observations:

  • Urea vs. Non-Urea Derivatives: The presence of the urea group in the target compound and its analog in distinguishes them from derivatives with amine or aryl substituents.
  • Substituent Position : Pyrazolo[1,5-a]pyrimidines with substituents at position 7 (e.g., 7-aryl derivatives in ) show antimicrobial activity, whereas urea-linked analogs (–11) are geared toward kinase modulation. This highlights the role of substitution patterns in directing biological function .
  • Electron-Withdrawing Groups : Compounds with trifluoromethylphenyl () or chloro substituents () display improved metabolic stability and target affinity compared to methoxyphenyl groups, which may enhance solubility but reduce potency .

Physicochemical Properties

  • Solubility : Urea derivatives generally exhibit lower aqueous solubility than sulfonamide or amine analogs (), necessitating formulation optimization .

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[1,5-a]pyridine core via cyclization reactions using precursors like hydrazines and substituted pyridines.
  • Step 2: Introduction of the methoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Step 3: Urea bond formation using carbodiimide-mediated coupling between the pyrazolo-pyridine methylamine and 2-methoxyphenyl isocyanate.

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMSO or ethanol) to enhance reaction efficiency .
  • Catalysts like triethylamine improve urea bond formation yields .
  • Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxyphenyl and pyrazolo-pyridine moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~334.81 g/mol for analogs) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings, critical for structure-activity relationships .

Q. What preliminary assays are recommended to screen its biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or radiometric methods .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yield?

  • Factorial Design : Screen variables (e.g., solvent polarity, temperature, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
  • Example : A 3² factorial design reduced synthesis steps for analogs by 30% while maintaining >90% purity .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Standardized Assay Protocols : Ensure consistent cell lines, incubation times, and control compounds .
  • Dose-Response Analysis : Calculate IC₅₀ values across multiple concentrations to mitigate variability .
  • Comparative Studies : Benchmark against structurally similar urea derivatives (e.g., chloro- or fluoro-substituted analogs) to identify substituent effects .

Q. What computational methods predict the compound’s reactivity and target interactions?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during urea bond formation .
  • Molecular Dynamics (MD) : Simulate binding to kinase active sites (e.g., EGFR or BRAF) to prioritize in vitro testing .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors/donors to guide SAR studies .

Q. How can regioselectivity challenges in pyrazolo-pyridine functionalization be addressed?

  • Directed Metalation : Use lithium bases to selectively deprotonate pyridine C-H bonds .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during alkylation .
  • Microwave-Assisted Synthesis : Enhances regiocontrol in cyclization steps via rapid heating .

Q. What strategies improve metabolic stability for in vivo studies?

  • Isotope Labeling : Introduce ¹⁴C or ³H isotopes to track metabolic pathways .
  • Prodrug Design : Mask polar groups (e.g., urea) with ester or carbamate linkers .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors to prolong half-life .

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